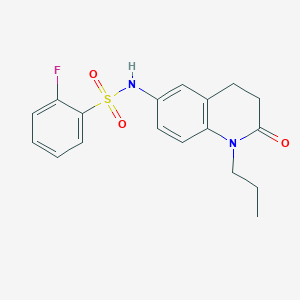

2-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Description

2-Fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a tetrahydroquinolinone core substituted with a propyl group at the 1-position and a sulfonamide-linked 2-fluorobenzene moiety at the 6-position. The fluorine atom at the ortho position of the benzene ring and the propyl group on the tetrahydroquinolinone core are critical structural features that influence its physicochemical and biological properties.

Properties

IUPAC Name |

2-fluoro-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O3S/c1-2-11-21-16-9-8-14(12-13(16)7-10-18(21)22)20-25(23,24)17-6-4-3-5-15(17)19/h3-6,8-9,12,20H,2,7,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGBAZLUWCRRQJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst. The resulting tetrahydroquinoline is then functionalized with a propyl group and an oxo group at specific positions.

The next step involves the introduction of the sulfonamide group. This is usually done by reacting the functionalized tetrahydroquinoline with a sulfonyl chloride derivative, such as 2-fluorobenzenesulfonyl chloride, under basic conditions. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform, with a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce double bonds.

Substitution: The fluoro group on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide exhibit promising anticancer properties. For instance, the incorporation of a tetrahydroquinoline structure has been linked to enhanced activity against various cancer cell lines due to its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells .

Antimicrobial Properties

Sulfonamides are traditionally known for their antimicrobial effects. The sulfonamide group in this compound may contribute to its efficacy against bacterial infections. Studies have shown that modifications in the quinoline structure can enhance antimicrobial activity, making this compound a candidate for further investigation in antibiotic development .

P2X7 Receptor Antagonism

Tetrahydroquinoline derivatives have been identified as potential antagonists of the P2X7 receptor, which is implicated in inflammatory responses and pain pathways. The specific structure of This compound positions it as a candidate for research into new analgesic agents targeting this receptor .

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to their death. Additionally, the fluoro group and tetrahydroquinoline moiety can enhance binding affinity and selectivity for other biological targets, such as receptors or enzymes involved in various metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include sulfonamide derivatives with variations in substituents on either the benzene ring or the tetrahydroquinolinone core. Below is a comparative analysis:

Key Observations

Substituent Effects on Bioactivity: The 2-fluoro substituent in the target compound may enhance metabolic stability and electron-withdrawing effects compared to methoxy or methyl groups in analogues . Fluorine’s small size and electronegativity can improve binding interactions with hydrophobic enzyme pockets. In contrast, methoxy groups (e.g., in compounds from and ) increase steric bulk and electron-donating properties, which may enhance solubility but reduce target affinity. The 47.1% COX-2 inhibition reported for a quinazolinone-sulfonamide hybrid with a 4-methoxy group suggests that substituent positioning significantly impacts activity .

Core Heterocycle Differences: The tetrahydroquinolinone core in the target compound differs from the quinazolinone core in .

Synthetic Accessibility: The target compound’s synthesis likely involves sulfonamide coupling between 2-fluorobenzenesulfonyl chloride and a 6-amino-tetrahydroquinolinone precursor, analogous to routes described for related compounds (e.g., hydrazide intermediates in ). In contrast, quinazolinone-sulfonamide hybrids (e.g., ) require multi-step cyclization and Suzuki coupling, which may reduce scalability.

The propyl group on the tetrahydroquinolinone core likely increases lipophilicity, which could improve membrane permeability but reduce aqueous solubility .

Unresolved Questions

- No direct biological data (e.g., IC₅₀ values) are available for the target compound in the provided evidence. Comparative studies with fluorinated vs. non-fluorinated analogues are needed to validate structure-activity relationships.

- The impact of the tetrahydroquinolinone core versus quinazolinone on off-target effects (e.g., COX-1 inhibition) remains unexplored.

Biological Activity

2-Fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a compound with considerable potential in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C19H22N2O3S, with a molecular weight of 358.5 g/mol. The chemical structure includes a sulfonamide group attached to a tetrahydroquinoline derivative, which is pivotal for its biological interactions.

Pharmacological Activity

The biological activity of this compound encompasses several pharmacological effects:

1. Antimicrobial Activity

Studies have indicated that compounds containing the tetrahydroquinoline structure exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting potential use as antibacterial agents.

2. Antitumor Activity

Research indicates that similar sulfonamide derivatives can inhibit tumor cell proliferation. A notable study demonstrated that compounds with the tetrahydroquinoline moiety exhibited significant cytotoxicity against human cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.

3. Anti-inflammatory Effects

Sulfonamides are known for their anti-inflammatory properties. The compound may exert these effects by inhibiting pro-inflammatory cytokines and modulating immune responses.

The mechanisms underlying the biological activities of this compound are complex and multifaceted:

- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes involved in bacterial growth or tumor proliferation.

- Interaction with Cellular Targets : The tetrahydroquinoline ring can interact with various cellular receptors or pathways involved in inflammation and cancer progression.

Data Tables

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | PubChem |

| Antitumor | Induces apoptosis in cancer cells | Science.gov |

| Anti-inflammatory | Reduces cytokine production | Patents |

Case Studies

Case Study 1: Antitumor Evaluation

A recent study evaluated the antitumor effects of a related compound on various cancer cell lines using the sulforhodamine B (SRB) assay. Results indicated an IC50 value ranging from 10 to 20 µM for different cell lines, demonstrating moderate to high potency against tumor growth.

Case Study 2: Antimicrobial Testing

Another study assessed the antimicrobial efficacy of sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results showed that the compounds inhibited bacterial growth significantly at concentrations as low as 5 µg/mL.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.